

# Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

**Cat. No.:** B1279590

[Get Quote](#)

CAS Number: 908864-98-2

For Research Use Only

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the chemical properties and potential synthesis of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**. Due to the limited availability of public data for this specific compound, this guide also incorporates information on closely related 3,5-disubstituted pyridines to provide a broader context for its potential applications and synthesis.

## Compound Identification and Properties

**1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** is a brominated pyridine derivative. While detailed experimental data is scarce, the fundamental properties derived from its structure are summarized below.

| Property          | Value                                                                                     | Source     |
|-------------------|-------------------------------------------------------------------------------------------|------------|
| CAS Number        | 908864-98-2                                                                               | PubChem[1] |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub>                                           | PubChem[1] |
| Molecular Weight  | 215.09 g/mol                                                                              | PubChem[1] |
| Synonyms          | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine,<br>(5-Bromopyridin-3-ylmethyl)-dimethylamine | PubChem[1] |

Note: No experimental data on physical properties such as melting point, boiling point, or spectral analysis (NMR, IR, MS) were found in the public domain.

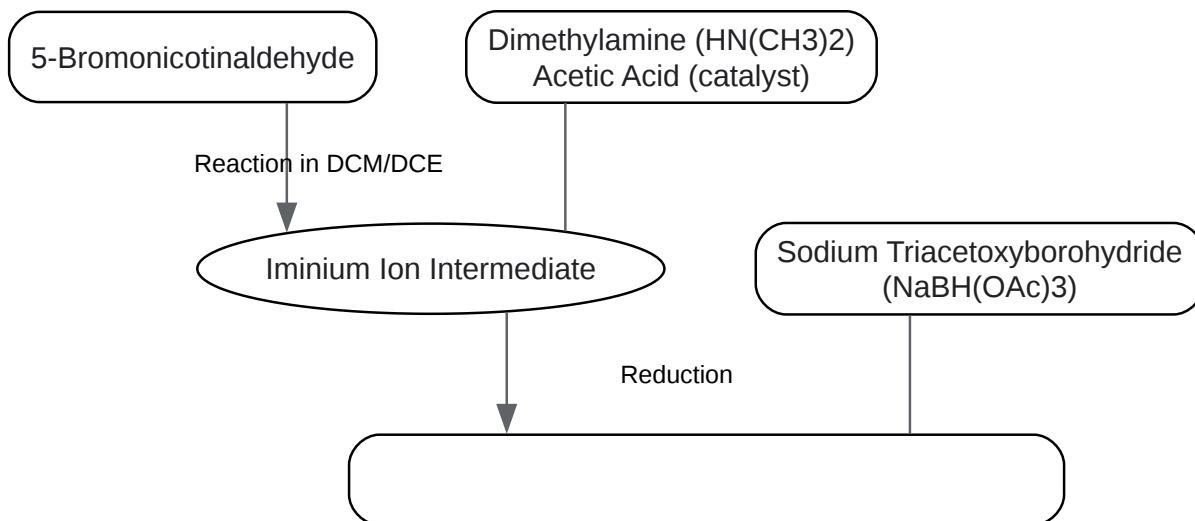
## Potential Synthesis Routes

A definitive, published experimental protocol for the synthesis of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** could not be located. However, based on established organic chemistry principles and published syntheses of analogous 3,5-disubstituted pyridines, a plausible synthetic pathway can be proposed. A common strategy involves the reductive amination of a corresponding aldehyde or the substitution of a leaving group on the methyl group.

## Proposed Experimental Protocol: Reductive Amination of 5-Bromonicotinaldehyde

This hypothetical protocol is based on standard reductive amination procedures.

### Materials:


- 5-Bromonicotinaldehyde
- Dimethylamine (solution in THF or as hydrochloride salt)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) or Sodium cyanoborohydride (NaBH<sub>3</sub>CN)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- A weak acid catalyst (e.g., acetic acid)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

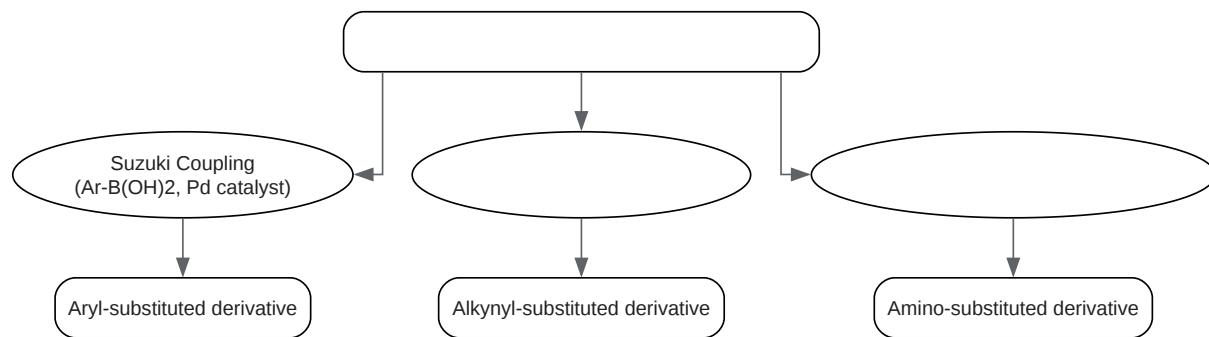
- Dissolve 5-bromonicotinaldehyde (1 equivalent) in anhydrous DCM or DCE.
- Add dimethylamine (1.1-1.5 equivalents). If using the hydrochloride salt, a tertiary amine base like triethylamine (1.1-1.5 equivalents) should also be added.
- Add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
- Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

## Logical Workflow for Proposed Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed reductive amination workflow for the synthesis of the target compound.

## Biological Activity and Applications


There is no specific biological data available for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** in the reviewed literature. However, the 3,5-disubstituted pyridine scaffold is a common motif in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities, including:

- Antimicrobial Agents: Some 3,5-disubstituted pyridines have shown activity against various bacterial and fungal strains.
- Anticancer Agents: Certain pyridine derivatives have been evaluated for their potential to inhibit tumor cell growth.
- CNS Receptor Ligands: The pyridine ring is a key component of many molecules that interact with central nervous system targets, such as nicotinic acetylcholine receptors.

Given these precedents, **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** could be a valuable intermediate or a candidate molecule for screening in drug discovery programs targeting these areas. The bromo-substituent provides a reactive handle for further chemical

modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

#### Diagram of Potential Derivatization



[Click to download full resolution via product page](#)

Caption: Potential cross-coupling reactions for derivatization of the core molecule.

## Safety and Handling

Specific safety data for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** is not readily available. However, based on the data for the closely related compound, 1-(5-bromopyridin-3-yl)methanamine, the following precautions should be considered.

| Hazard Class   | Description                                                                                |
|----------------|--------------------------------------------------------------------------------------------|
| Acute Toxicity | Oral, Category 3. The related primary amine is classified as toxic if swallowed (H301)[2]. |

#### Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of accidental ingestion, seek immediate medical attention.

## Conclusion

**1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** is a research chemical with limited publicly available data. This guide has provided its known properties and a plausible, though hypothetical, synthetic route based on established chemical literature for similar compounds. The 3,5-disubstituted pyridine core suggests its potential as a building block in medicinal chemistry, particularly for developing novel therapeutics. Researchers working with this compound should exercise caution, adhering to safety protocols for related toxic compounds, and are encouraged to perform full analytical characterization upon synthesis or acquisition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | C8H11BrN2 | CID 11665671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279590#1-5-bromopyridin-3-yl-n-n-dimethylmethanamine-cas-number>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)